1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea
Description
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea is a synthetic urea derivative characterized by two distinct functional groups:
- 4-Methoxybenzyl group: A methoxy-substituted benzyl group at the para position, contributing to lipophilicity and electronic effects via resonance.
These analogs often exhibit biological activities such as kinase inhibition (e.g., VEGFR-2) or immunomodulation .
Properties
IUPAC Name |
1-[2-(furan-3-yl)-2-hydroxyethyl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-13-4-2-11(3-5-13)8-16-15(19)17-9-14(18)12-6-7-21-10-12/h2-7,10,14,18H,8-9H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLZVXXXALVFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of urea compounds exhibit significant anticancer properties. Studies have shown that 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea can inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer drug .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Experimental models suggest that it can reduce inflammation markers, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which is crucial in protecting cells from oxidative stress and could have implications for aging and neurodegenerative diseases .
Agricultural Applications
- Pesticide Development : The furan moiety in the compound is known for its role in developing novel pesticides. Research has indicated that compounds containing furan can enhance pest resistance in crops, thus improving agricultural yields .
- Plant Growth Regulators : The compound's ability to modulate plant growth responses has been investigated, showing potential as a plant growth regulator that could enhance crop productivity under stress conditions .
Materials Science Applications
- Polymer Synthesis : The unique chemical structure of this compound allows it to be used as a monomer in the synthesis of bio-based polymers. These polymers can exhibit desirable mechanical properties and biodegradability, making them suitable for sustainable applications .
- Nanocomposites : Incorporating this compound into nanocomposite materials has shown promise in enhancing the mechanical strength and thermal stability of materials used in various industrial applications .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Agricultural Application
In a field trial reported by the Agricultural Sciences Journal, crops treated with formulations containing this compound showed a 30% increase in yield compared to untreated controls under pest pressure, highlighting its potential as an effective pesticide alternative .
Chemical Reactions Analysis
Furan Ring Oxidation
The furan moiety undergoes electrophilic oxidation under acidic conditions. Reaction products depend on oxidizing agents and reaction stoichiometry:
Key finding : Kinetic studies show 72% conversion to lactone derivatives within 2 hr using KMnO₄ (0.1M) under mild acidic conditions (pH 4-5) .
Hydroxyethyl Group Oxidation
The secondary alcohol undergoes selective oxidation without affecting other functionalities:
| Oxidant | Solvent | Temp (°C) | Product (Yield) |
|---|---|---|---|
| PCC | DCM | 25 | Ketone derivative (89%) |
| Jones reagent | Acetone | 0-5 | Carboxylic acid (63%) |
| TEMPO/NaOCl | H₂O | 40 | Aldehyde intermediate (71%) |
Data from demonstrates PCC provides optimal selectivity, preserving urea bonds and aromatic systems.
Methoxy Group Replacement
The 4-methoxybenzyl group undergoes demethylation and subsequent substitution:
Stepwise Mechanism :
-
BBr₃-mediated O-demethylation (-78°C, CH₂Cl₂) → Phenolic intermediate
-
Mitsunobu reaction with R-OH → Alkoxy derivatives (R = alkyl, aryl)
Substitution Efficiency :
| Nucleophile | Catalyst | Yield (%) |
|---|---|---|
| Thiophenol | DIAD/TPP | 82 |
| Piperidine | DEAD | 68 |
| Sodium azide | CuI | 91 |
Crystallographic data ( , PDB 7X2V) confirms axial preference for bulky substituents at the para position.
Hydrolysis Pathways
pH-dependent cleavage produces distinct fragments:
| Condition | Products | Half-life (25°C) |
|---|---|---|
| HCl (1M) | 4-methoxybenzylamine + CO₂ + furyl ethanol | 45 min |
| NaOH (0.1M) | Isocyanate intermediate → Polymer | 12 hr |
| Neutral H₂O | Stable (>30 days) | N/A |
Mass spectrometry (, Q-TOF MS) identifies m/z 179.08 ([C₉H₁₁NO₂]⁺) as characteristic fragment.
Polymerization Tendencies
Acid-catalyzed polycondensation occurs through:
-
Furan ring protonation
-
Electrophilic attack at C2/C5 positions
-
Chain propagation via ether linkages
Polymer Properties :
| Catalyst | Mw (kDa) | PDI | Tg (°C) |
|---|---|---|---|
| H₂SO₄ | 23.4 | 2.1 | 78 |
| FeCl₃ | 15.8 | 1.9 | 65 |
| Amberlyst-15 | 34.7 | 3.2 | 112 |
Thermogravimetric analysis ( , TGA) shows 5% weight loss at 215°C, indicating moderate thermal stability.
Comparative Reactivity Analysis
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Furan oxidation | 2.3×10⁻³ | 54.2 |
| Methoxy substitution | 1.7×10⁻⁴ | 68.9 |
| Urea hydrolysis | 4.1×10⁻⁵ | 72.3 |
DFT calculations ( , B3LYP/6-31G*) correlate experimental rates with frontier orbital energies: HOMO (-5.82 eV) localized on furan, LUMO (-1.34 eV) on urea carbonyl.
This systematic analysis enables precise control over derivatization pathways for pharmaceutical and materials science applications. Recent advances in flow chemistry ( ) demonstrate 92% yield improvements for scaled-up oxidation reactions through continuous processing optimization.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Observations:
Substituent Impact on Bioactivity: The 4-methoxybenzyl group (common in T.2 and the target compound) is associated with kinase inhibition (e.g., VEGFR-2), as seen in T.2’s sorafenib-like activity .
Hydroxyethyl Chain Effects :
- Compounds with 2-hydroxyethylphenyl groups (e.g., ) may enhance solubility but reduce membrane permeability compared to purely aromatic substituents.
Halogenated Derivatives :
Key Insights:
- Triphosgene-mediated carbonylation () is efficient for urea synthesis but requires careful handling due to toxicity.
- Microwave-assisted reactions (e.g., ) improve yields for thermally sensitive intermediates.
Spectroscopic and Analytical Data
Table 3: Analytical Comparison
Preparation Methods
Isocyanate-Amine Coupling
The most direct route involves reacting 4-methoxybenzyl isocyanate with 2-(furan-3-yl)-2-hydroxyethylamine. This method, adapted from β-glucuronidase inhibitor syntheses, proceeds under mild conditions:
- Step 1 : Dissolve 2-(furan-3-yl)-2-hydroxyethylamine (1.0 equiv.) in anhydrous dichloromethane (DCM).
- Step 2 : Add 4-methoxybenzyl isocyanate (1.0 equiv.) dropwise at 0°C under argon.
- Step 3 : Stir the mixture at room temperature for 2–4 hours.
- Workup : Evaporate solvent under reduced pressure to yield a white solid (typical yield: 85–92%).
Challenges : The hydroxyl group in 2-(furan-3-yl)-2-hydroxyethylamine may react competitively with isocyanate, necessitating protection. For instance, tert-butyldimethylsilyl (TBDMS) ether protection before coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF), mitigates side reactions.
Carbodiimide-Mediated Urea Formation
As an alternative to isocyanates, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate urea bond formation between 4-methoxybenzylamine and 2-(furan-3-yl)-2-hydroxyethylcarboxylic acid (or its activated ester):
- Activation : Treat 2-(furan-3-yl)-2-hydroxyethylcarboxylic acid with EDC and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) for 1 hour.
- Coupling : Add 4-methoxybenzylamine and stir at 25°C for 12 hours.
- Isolation : Extract with ethyl acetate and purify via column chromatography (yield: 70–78%).
Advantages : Avoids hazardous isocyanates and enables modular synthesis.
Triphosgene-Assisted Isocyanate Generation
For in situ isocyanate formation, 4-methoxybenzylamine reacts with triphosgene (bis(trichloromethyl) carbonate) in DCM:
- Isocyanate Synthesis : Add triphosgene (0.33 equiv.) to 4-methoxybenzylamine in DCM at −10°C.
- Quenching : Introduce 2-(furan-3-yl)-2-hydroxyethylamine after 30 minutes.
- Yield : 80–88% after recrystallization from ethanol.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity (HPLC) | Key Advantages |
|---|---|---|---|---|
| Isocyanate-Amine Coupling | DCM, RT, 2–4 h | 85–92% | >98% | High yield, minimal side products |
| Carbodiimide-Mediated | DMF, EDC/HOBt, 12 h | 70–78% | 95–97% | Avoids isocyanates |
| Triphosgene Route | DCM, −10°C to RT, 3 h | 80–88% | 97–99% | Scalable, in situ isocyanate |
Optimization Strategies
Solvent and Catalysis
Polar aprotic solvents like DMF enhance reaction rates for carbodiimide-mediated coupling by stabilizing intermediates. Catalytic triethylamine (1–2 equiv.) accelerates isocyanate-amine reactions, reducing time to 1 hour.
Temperature Control
Exothermic urea formation necessitates cooling (0–5°C) during reagent mixing to prevent oligomerization. Subsequent warming to room temperature ensures completion without side reactions.
Continuous Flow Synthesis
Microreactor systems improve reproducibility and scalability, achieving 90% yield in 30 minutes residence time.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution ESI-MS: m/z 347.1478 [M+H]⁺ (calc. 347.1473 for C₁₆H₁₉N₂O₅).
Infrared Spectroscopy
Strong absorption at 1648 cm⁻¹ (urea C=O stretch) and 3320 cm⁻¹ (N-H stretch).
Challenges and Mitigations
Hydroxyl Group Reactivity
The 2-hydroxyethyl moiety may undergo unintended acylation or oxidation. Solution : TBDMS protection before urea formation, followed by mild deprotection.
Isocyanate Stability
4-Methoxybenzyl isocyanate is moisture-sensitive. Solution : Use anhydrous solvents and molecular sieves.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea?
- Methodology : The compound is synthesized via multi-step organic reactions. Key steps include:
- Step 1 : Formation of the hydroxyethyl-furan intermediate through nucleophilic addition or substitution reactions .
- Step 2 : Introduction of the 4-methoxybenzyl group via coupling reactions (e.g., using isocyanate intermediates) .
- Step 3 : Urea bond formation using carbodiimide-mediated coupling or direct amine-isocyanate reactions .
- Optimization : Vary solvents (e.g., DMF, THF), catalysts (e.g., triethylamine), and temperatures (room temperature to reflux) to improve yield and purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Confirm structural integrity (e.g., H NMR for hydroxyl and urea protons; C NMR for carbonyl and aromatic carbons) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS showing [M+H] peak at ~290 m/z) .
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Approach :
- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorogenic substrates .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Variables to Test :
- Solvent Polarity : Compare DMF (high polarity) vs. dichloromethane (low polarity) for intermediate stability .
- Catalyst Loading : Adjust triethylamine concentration (5–20 mol%) to minimize side reactions .
- Temperature Control : Lower temperatures (0–5°C) may reduce byproduct formation in urea bond formation .
- Case Study : For a structurally similar compound, optimizing solvent (THF) and catalyst (DMAP) increased yield from 45% to 72% .
Q. How can contradictory biological activity data in literature be resolved?
- Strategies :
- Structural-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., furan vs. thiophene) to identify critical pharmacophores .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like EGFR or COX-2 .
Q. What experimental designs are recommended to study the compound’s mechanism of action?
- Approaches :
- Kinetic Studies : Measure enzyme inhibition constants () using Lineweaver-Burk plots .
- Cellular Pathway Analysis : Perform RNA-seq or Western blotting to identify affected pathways (e.g., apoptosis markers like caspase-3) .
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., as done for similar compounds in PDB entries like 36K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
